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Compound of Interest

Compound Name:

2-[2-(2-

Methoxyethoxy)ethoxy]phenylamin

e

CAS No.: 126415-03-0

Cat. No.: B1317545 Get Quote

Abstract & Applications
This technical guide details the optimized synthesis of 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine, a critical building block in medicinal chemistry. This

molecule features an aniline "head" capable of amide coupling or reductive amination, and a

PEG2 "tail" that provides solubility and steric spacing.

Key Applications:

PROTAC Linkers: Used to connect E3 ligase ligands (e.g., Thalidomide, VHL ligands) to

target proteins, modulating physicochemical properties and linker length.

Fragment-Based Drug Discovery (FBDD): Enhances the solubility of hydrophobic

pharmacophores.

Bioconjugation: Serves as a spacer to reduce steric hindrance in labeled probes.

Retrosynthetic Analysis & Strategy
The synthesis is designed around a robust two-step sequence: Nucleophilic Aromatic

Substitution (SNAr) followed by Catalytic Hydrogenation.
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Step 1 (Ether Formation): We utilize 1-fluoro-2-nitrobenzene rather than the chloro-

derivative. The high electronegativity of fluorine lowers the LUMO energy of the aromatic

ring, significantly accelerating the rate-determining step (nucleophilic attack) at the ortho

position.

Step 2 (Nitro Reduction): A mild catalytic hydrogenation (Pd/C) is chosen over metal/acid

reductions (Fe/HCl) to simplify workup and avoid metal waste, ensuring a high-purity amine

suitable for subsequent biological applications.

Reaction Scheme (Graphviz)
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Caption: Two-step synthesis pathway converting fluoronitrobenzene to the target PEGylated

aniline.

Experimental Protocols
Step 1: Synthesis of 1-Nitro-2-[2-(2-
methoxyethoxy)ethoxy]benzene
Principle: The alkoxide generated from diethylene glycol monomethyl ether attacks the

electron-deficient carbon attached to the fluorine. Potassium carbonate (K₂CO₃) acts as a mild

base to deprotonate the alcohol. DMF is used as a polar aprotic solvent to solvate the cation

(K⁺) and enhance the nucleophilicity of the alkoxide.

Reagents & Materials:

1-Fluoro-2-nitrobenzene (1.0 equiv) [CAS: 1493-27-2][1]

Diethylene glycol monomethyl ether (1.2 equiv) [CAS: 111-77-3]
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl Acetate (EtOAc) & Brine for workup[2]

Procedure:

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar

and a nitrogen inlet.

Dissolution: Add Diethylene glycol monomethyl ether (1.2 equiv) and anhydrous DMF

(concentration ~0.5 M).

Deprotonation: Add K₂CO₃ (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15

minutes.

Addition: Add 1-Fluoro-2-nitrobenzene (1.0 equiv) dropwise via syringe. Note: The reaction

may warm slightly.

Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material

(fluoronitrobenzene) is UV active and moves fast; the product is more polar.

Workup:

Cool to RT.

Pour the mixture into 5 volumes of ice-cold water (precipitates salts and removes DMF).

Extract with EtOAc (3 x volumes).

Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude yellow oil is typically sufficient for Step 2. If purity is <95%, purify via

silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Expert Insight:

"While NaH is a stronger base and often faster, K₂CO₃ is preferred here. It avoids the violent

hydrogen evolution and potential for reducing the nitro group that can occur with reactive

hydrides. The 80°C temperature ensures the carbonate is soluble enough to drive the reaction."

Step 2: Reduction to 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine
Principle: Catalytic hydrogenation reduces the nitro group to an amino group.[3][4] This method

is "atom economical" and leaves behind only water and the catalyst, simplifying purification.

Reagents & Materials:

Nitro Intermediate (from Step 1)

Palladium on Carbon (Pd/C), 10 wt% loading (0.1 equiv by weight of substrate)

Methanol (MeOH)

Hydrogen gas (H₂) [Balloon or Hydrogenator]

Procedure:

Setup: Dissolve the Nitro Intermediate in MeOH (0.2 M) in a RBF or hydrogenation bottle.

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon).

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount

of water or add to the solution under N₂ flow.
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Hydrogenation:

Balloon Method: Purge the flask with H₂ (vacuum/fill cycles x3). Attach a double-balloon of

H₂. Stir vigorously at RT.

Parr Shaker: Pressurize to 30–40 psi H₂. Shake at RT.

Monitoring: Reaction is usually complete in 2–4 hours. The yellow color of the nitro

compound will fade to colorless or light brown.

Workup:

Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake

dry out completely to prevent fire hazards.

Rinse the pad with MeOH.

Concentrate the filtrate under reduced pressure.[5]

Final Purification: The resulting oil is the target aniline. It can be used directly. For high-purity

applications (e.g., GMP), purify via silica gel chromatography (DCM/MeOH 95:5) or convert

to the HCl salt for crystallization.

Analytical Data Summary
Property Specification Method of Verification

Appearance Pale yellow to brown oil Visual Inspection

Molecular Weight ~211.26 g/mol LC-MS (ESI+)

¹H NMR (DMSO-d₆)

δ 6.5–6.8 (m, 4H, Ar-H), 4.5 (s,

2H, NH₂), 4.0 (t, 2H), 3.7 (t,

2H), 3.5–3.6 (m, 4H), 3.2 (s,

3H, OMe)

400 MHz NMR

Purity >97% HPLC (254 nm)

Solubility
Soluble in DMSO, MeOH,

DCM, EtOAc
Solubility Test
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Troubleshooting & Optimization Logic
Workflow Logic Diagram

Issue Detected

Step 1: Low Yield?

Check Water Content.
DMF must be anhydrous.
Increase Temp to 90°C.

Yes

Step 2: Incomplete Reduction?

No

Catalyst Poisoning?
Ensure S_NAr product is sulfur-free.

Refresh H2 balloon.

Yes

Product Oxidation?

No

Anilines oxidize in air.
Store under Argon at -20°C.

Yes

Click to download full resolution via product page

Caption: Decision tree for resolving common synthetic bottlenecks.

Common Pitfalls:

Moisture in Step 1: The alkoxide intermediate is sensitive to water. If the reaction stalls,

ensure DMF is dry (molecular sieves) and K₂CO₃ is anhydrous.

Defluorination vs. Denitration: 1-Fluoro-2-nitrobenzene is highly selective for fluorine

displacement. If you observe side products, ensure the temperature does not exceed 100°C,

which might degrade the PEG chain.
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Aniline Storage: Electron-rich anilines turn dark (brown/black) upon air exposure due to

oxidation. Store the final product under inert gas in the freezer.

Safety & Compliance
1-Fluoro-2-nitrobenzene: Toxic if swallowed and in contact with skin. Causes skin irritation.

Use in a fume hood.

Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.

Dispose of in a dedicated heavy-metal waste container.

Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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